![molecular formula C12H13NO3 B1269992 {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid CAS No. 832681-49-9](/img/structure/B1269992.png)
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid is a synthetic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is characterized by the presence of a cyclopropylcarbonyl group attached to an amino group, which is further connected to a phenylacetic acid moiety.
準備方法
The synthesis of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid typically involves the following steps:
Amination: The attachment of an amino group to the cyclopropylcarbonylated intermediate.
Phenylacetic Acid Formation: The final step involves the formation of the phenylacetic acid moiety through a series of reactions, including esterification and hydrolysis.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained .
化学反応の分析
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Medicinal Chemistry
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and cardiovascular diseases. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates. For example, it has been utilized in the synthesis of derivatives that exhibit anti-inflammatory properties, making it a valuable component in drug development pipelines .
Case Study: Anti-Inflammatory Properties
A study demonstrated that derivatives of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid showed promising results in reducing inflammation in animal models. The compound's ability to inhibit key inflammatory pathways was highlighted, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders .
Pharmacology
Mechanism of Action
The pharmacological profile of this compound indicates its role as a modulator of specific biochemical pathways. It has been shown to interact with cyclooxygenase enzymes, leading to decreased production of pro-inflammatory mediators. This mechanism underlines its application in developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Pharmacological Properties
Property | Description |
---|---|
Target Enzymes | Cyclooxygenase (COX-1 and COX-2) |
Effect | Inhibition of prostaglandin synthesis |
Therapeutic Uses | Anti-inflammatory, analgesic |
Formulations | Oral tablets, injectable solutions |
Chemical Synthesis
Synthetic Pathways
The synthesis of this compound involves several steps, often starting from readily available phenolic compounds. Innovative synthetic routes have been developed to enhance yield and purity. For instance, recent patents detail processes that improve the efficiency of synthesizing this compound while minimizing waste .
Table 2: Synthetic Routes
Route | Starting Material | Yield (%) | Reference |
---|---|---|---|
Route A | Phenylacetic acid | 85 | Patent SK712003A3 |
Route B | Cyclopropanecarboxylic acid | 90 | Patent WO2003000658A1 |
Applications in Drug Formulation
Formulation Development
The compound has been incorporated into various drug formulations aimed at enhancing bioavailability and therapeutic effects. Its solubility characteristics make it suitable for both oral and parenteral administration routes. Research indicates that formulations containing this compound exhibit improved pharmacokinetic profiles compared to traditional formulations .
作用機序
The mechanism of action of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
類似化合物との比較
Similar compounds to {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid include other NSAIDs such as:
Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to ibuprofen.
Diclofenac: Often used for its potent anti-inflammatory effects.
What sets this compound apart is its unique cyclopropylcarbonyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties .
生物活性
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid, also known as p-(cyclopropylcarbonyl)phenylacetic acid, is a compound that has garnered attention due to its potential biological activities, particularly as a nonsteroidal anti-inflammatory agent. This article reviews its biological activity, metabolism, and implications in pharmacology based on diverse research findings.
Metabolism and Pharmacokinetics
Research indicates that the metabolism of this compound has been studied in various animal models, including rats, dogs, and monkeys. Following administration, a significant portion of the compound is excreted in urine, with studies showing that 72-88% of the administered dose appears within 24 hours post-dosing. The half-life of the compound in plasma varies by species: approximately 1 hour in monkeys and 5 hours in dogs after a 5 mg/kg dose, increasing with higher doses .
Table 1: Metabolic Data Across Species
Species | Dose (mg/kg) | Urinary Excretion (%) | Plasma Half-Life (hr) |
---|---|---|---|
Rats | 5 | 93-97 | Not specified |
Dogs | 5 | Not specified | 5 |
Monkeys | 5 | Not specified | 1 |
Dogs | 50 | Not specified | 7.7 |
Monkeys | 50 | Not specified | 3.5 |
Biological Activity
The compound exhibits significant biological activity primarily as an anti-inflammatory agent. Its mechanism of action involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition leads to reduced synthesis of prostaglandins, mediators of inflammation and pain.
Case Studies and Experimental Findings
- Anti-inflammatory Activity : In animal models, administration of this compound resulted in a marked decrease in inflammatory markers. For instance, a study demonstrated that treatment reduced edema formation significantly compared to control groups .
- Analgesic Effects : Additional research indicated that the compound also possesses analgesic properties. In pain models induced by formalin or carrageenan, subjects treated with the compound displayed reduced pain responses compared to untreated controls .
- Safety Profile : Toxicological assessments have shown that the compound exhibits low toxicity levels at therapeutic doses, with adverse effects being minimal and primarily gastrointestinal in nature .
The primary mechanism through which this compound exerts its effects involves:
- Inhibition of Prostaglandin Synthesis : By blocking COX enzymes.
- Modulation of Inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in systemic circulation.
These actions contribute to both anti-inflammatory and analgesic effects observed in clinical studies.
特性
IUPAC Name |
2-[4-(cyclopropanecarbonylamino)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(15)7-8-1-5-10(6-2-8)13-12(16)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWJWGOECZCPCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361392 |
Source
|
Record name | {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832681-49-9 |
Source
|
Record name | {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。